GI 181771

Overview

Description

Preparation Methods

The synthetic route for GI-181771X involves several steps, including the formation of a benzodiazepine core structure. The key steps include:

Formation of the benzodiazepine core: This involves the reaction of a benzene ring with diazepine, an unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms.

Functionalization: The benzodiazepine core is further functionalized with various substituents to achieve the desired chemical structure.

Final assembly: The final step involves the coupling of the functionalized benzodiazepine core with benzoic acid derivatives to form the complete GI-181771X molecule.

Industrial production methods for GI-181771X would likely involve optimization of these synthetic steps to achieve high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GI-181771X undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GI-181771X has been investigated for several scientific research applications, including:

Mechanism of Action

GI-181771X exerts its effects by acting as an agonist for the cholecystokinin 1 receptor. This receptor is involved in regulating food intake and gastric functions. By binding to and activating this receptor, GI-181771X can modulate signaling pathways that control these physiological processes . The molecular targets and pathways involved include the cholecystokinin 1 receptor and downstream signaling molecules such as G-proteins and second messengers .

Comparison with Similar Compounds

GI-181771X is unique compared to other benzodiazepines due to its specific agonist activity at the cholecystokinin 1 receptor. Similar compounds include:

Cholecystokinin 1 receptor agonists: Other compounds in this category include dexloxiglumide and spiroglumide, which also target the cholecystokinin 1 receptor but may have different pharmacological profiles.

GI-181771X stands out due to its specific receptor target and potential therapeutic applications in obesity and metabolic disorders .

Biological Activity

GI 181771, also known as GI181771X, is a small molecule ligand that acts as a type 1 cholecystokinin (CCK) receptor agonist and a type 2 CCK receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal and central nervous system disorders. This article explores the biological activity of this compound, including its mechanism of action, binding characteristics, and relevant case studies.

This compound selectively interacts with CCK receptors, which are involved in various physiological processes such as digestion, satiety, and pain modulation. The compound's dual action—agonism at CCK1 receptors and antagonism at CCK2 receptors—suggests a complex role in regulating gastrointestinal functions and potentially influencing neurobehavioral outcomes.

Binding Affinity and Activity

Research has demonstrated that this compound binds to CCK receptors with distinct affinities. The binding studies utilize radioiodinated ligands to characterize this interaction. The following table summarizes the binding affinity and biological activity of this compound:

| Receptor Type | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| CCK1R | Low nanomolar range | Agonist |

| CCK2R | High nanomolar range | Antagonist |

The binding affinity indicates that this compound exhibits a stronger interaction with the CCK1 receptor compared to the CCK2 receptor, aligning with its role as an agonist for the former and antagonist for the latter .

In Vitro Studies

In vitro assays have been conducted to assess the intracellular calcium mobilization induced by this compound in cells expressing wild-type CCK receptors. These studies provide insights into the compound's efficacy in stimulating receptor activity:

- Calcium Assays : The compound effectively increased intracellular calcium levels in response to receptor activation, confirming its agonistic properties at CCK1 receptors.

- Mutagenesis Studies : Further mutagenesis experiments indicated that specific amino acid residues within the receptor's binding pocket are crucial for the ligand's action, highlighting the importance of receptor structure in drug design .

Properties

CAS No. |

305366-98-7 |

|---|---|

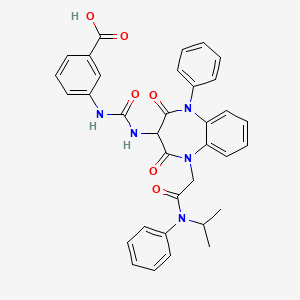

Molecular Formula |

C34H31N5O6 |

Molecular Weight |

605.6 g/mol |

IUPAC Name |

3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |

InChI |

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1 |

InChI Key |

CABBMMXFOOZVMS-PMERELPUSA-N |

SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

Isomeric SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GI-181771X; GI181771X; GI 181771X; GSKI 181771X; GSKI-181771X; GSKI181771X. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.